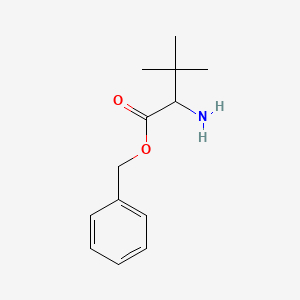

Benzyl 2-amino-3,3-dimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-amino-3,3-dimethylbutanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes. The compound is known for its unique structure, which includes a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3,3-dimethylbutanoate typically involves the esterification of 2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzyl 2-amino-3,3-dimethylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

- Benzyl 2-(benzylamino)-3,3-dimethylbutanoate

- Benzyl 2-(dibenzylamino)-3,3-dimethylbutanoate

- Benzyl 2-(dibenzylamino)-4-methylpentanoate

Comparison: Benzyl 2-amino-3,3-dimethylbutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

Benzyl 2-amino-3,3-dimethylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a 2-amino-3,3-dimethylbutanoate backbone. Its molecular formula is C13H19NO2 with a molecular weight of approximately 221.30 g/mol. The unique structure contributes to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the benzyl group enhances binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses.

These interactions suggest a role in various biochemical processes that may be relevant for therapeutic applications.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

- Antiproliferative Effects : It has shown potential in inhibiting the growth of cancer cell lines.

- Enzyme-Substrate Interactions : Used in studies to understand enzyme mechanisms and substrate specificity.

Table 1: Biological Activities and Effects

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study evaluated the antiproliferative effects of similar compounds and indicated that modifications to the benzyl group could enhance activity against various cancer cell lines. For instance, analogs showed IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cells, indicating significant potency .

-

Mechanistic Insights :

- Research on enzyme interactions revealed that this compound could act as a competitive inhibitor for certain enzymes, affecting their catalytic efficiency. This was demonstrated through kinetic studies where varying concentrations of the compound altered enzyme activity significantly .

Comparative Analysis with Similar Compounds

This compound can be compared with other amino acid derivatives to highlight its unique properties:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzyl (2S)-2-amino-3-hydroxypropanoate | Hydroxyl group present | Moderate antiproliferative |

| Benzyl (2S)-2-amino-3-methylbutanoate | Methyl group instead of dimethyl | Lower activity |

| Benzyl (2S)-2-amino-3,3-dimethylpentanoate | Longer carbon chain | Variable effects |

Properties

IUPAC Name |

benzyl 2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEYNMWFKQPQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.